Beta-Casomorphin-5

Description

Historical Discovery and Academic Significance of Beta-Casomorphins

The discovery of casomorphins in the late 1970s marked a paradigm shift in understanding bioactive food-derived peptides. Researchers identified β-casomorphins as opioid agonists released during enzymatic digestion of β-casein, a predominant milk protein. This compound (Tyr-Pro-Phe-Pro-Gly) was first isolated in 1981, distinguishing itself through its µ-opioid receptor affinity. Unlike longer variants like β-casomorphin-7, which exhibit mixed receptor interactions, this compound demonstrated µ-selectivity, positioning it as a model compound for studying opioid receptor pharmacology.

Academic interest intensified when comparative studies revealed its structural resemblance to endogenous opioids like β-endorphin, albeit with distinct metabolic stability. This peptide’s resistance to enzymatic degradation, attributed to its proline-rich sequence, enabled researchers to probe opioid signaling pathways in vitro and in vivo without rapid peptide hydrolysis.

Position of this compound Within the Casomorphin Peptide Hierarchy

The β-casomorphin family comprises peptides of varying lengths (4–9 amino acids), each with divergent bioactivity profiles:

| Peptide | Amino Acid Sequence | Opioid Receptor Affinity | Key Structural Feature |

|---|---|---|---|

| β-Casomorphin-4 | Tyr-Pro-Phe-Pro | Low µ-affinity | Tetrapeptide with C-terminal proline |

| β-Casomorphin-5 | Tyr-Pro-Phe-Pro-Gly | High µ-selectivity | Proline at position 4, glycine terminus |

| β-Casomorphin-7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Mixed µ/δ affinity | Extended C-terminal proline residues |

This compound occupies a unique niche due to its balanced hydrophobicity (aromaticity index: 0.62) and conformational rigidity, enabling optimal docking at µ-receptor binding pockets. Unlike β-casomorphin-7, which requires histidine at position 67 in A1 β-casein for release, this compound is liberated from both A1 and A2 β-casein variants, broadening its relevance in nutritional biochemistry.

Properties

IUPAC Name |

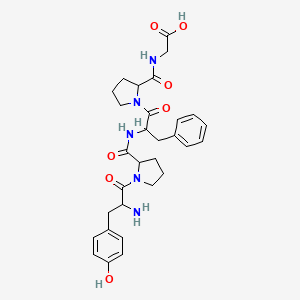

2-[[1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIDZFGRQACGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for synthesizing BCM-5 with controlled stereochemistry and minimal side products. The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed, utilizing PEG-modified polystyrene resins for optimal coupling efficiency. A study demonstrated the synthesis of corticotropin-releasing factor analogs using this method, achieving a 41-mer peptide in 80 working hours. For BCM-5, sequential coupling of Tyr, Pro, Phe, Pro, and Gly residues is performed, with aminium-derived reagents activating carboxyl groups. Critical modifications, such as pseudoproline units, mitigate chain aggregation—a common issue in peptide synthesis.

Table 1: Key Parameters for SPPS of BCM-5

Solution-Phase Segment Condensation

Early synthesis methods relied on segment condensation, where pre-synthesized peptide fragments are linked. For BCM-5, this involved coupling Tyr-Pro-Phe with Pro-Gly segments, followed by purification via reversed-phase HPLC. However, this approach suffers from lower yields (60–70%) compared to SPPS due to intermediate isolation losses. Modifications, such as reductive alkylation of resin-bound amines with Boc-protected aldehydes, improved stability against enzymatic degradation (e.g., dipeptidylpeptidase IV).

Extraction from Dairy Products

Enzymatic Release During Fermentation

BCM-5 is naturally released during cheese maturation via starter culture proteases. Studies on Gouda, Rokpol, and Edam cheeses revealed BCM-5 concentrations ranging from 0.05% to 2.57% of total peptide content, dependent on fermentation duration and bacterial strain. For instance, Rokpol cheese exhibited 2.57% BCM-5 after 12 weeks of aging, attributed to Lactococcus lactis protease activity.

Solvent Extraction and Desalting

Methanol/chloroform mixtures (2:1 v/v) effectively extract BCM-5 from acidophilic milk and cheese, with recoveries up to 0.63% in Gouda. Subsequent desalting via Sephacryl S-100 HR chromatography removes non-target peptides, yielding opioid-active fractions.

Table 2: BCM-5 Content in Dairy Products

| Product | BCM-5 Concentration (%) | Method | Reference |

|---|---|---|---|

| Acidophilic Milk | 0.08 | Methanol/Chloroform | |

| Gouda Cheese | 0.63 | Methanol/Chloroform | |

| Rokpol Cheese | 2.57 | Enzymatic Release |

Enzymatic Hydrolysis of β-Casein

In Vitro Digestion Models

Gastrointestinal enzymes (pepsin, trypsin) and bacterial proteases hydrolyze β-casein at specific cleavage sites. BCM-5 is liberated from the β-casein fragment 60–64 (Tyr60-Gly64), with pepsin digestion at pH 2.0 yielding the highest opioid activity. However, excessive hydrolysis degrades BCM-5 into shorter fragments (e.g., BCM-4), necessitating optimized reaction times.

Stability Against Degradation

BCM-5 is susceptible to dipeptidylpeptidase IV (DPP-IV), which sequentially cleaves N-terminal dipeptides (Tyr-Pro → Phe-Pro → Gly). Inhibitors like diprotin A (Ile-Pro-Ile) prolong BCM-5 half-life in plasma, enhancing bioavailability for pharmacological studies.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 columns resolves BCM-5 from complex matrices. A gradient elution (0.1% TFA in acetonitrile/water) achieves baseline separation, with UV detection at 214 nm. Co-injection with synthetic standards validates peak identity, while MS/MS confirms the sequence Tyr-Pro-Phe-Pro-Gly.

Opioid Activity Assays

The Magnus method, using isolated rabbit intestine, quantifies BCM-5 bioactivity. BCM-5 reduces intestinal motility by 71% at 20 μM, reversible by naloxone, confirming μ-opioid receptor mediation.

Factors Influencing Preparation Efficiency

Chemical Reactions Analysis

Enzymatic Degradation Pathways

BCM-5 is rapidly metabolized by dipeptidyl peptidase IV (DPP4) , which cleaves dipeptides sequentially from the N-terminus. This enzymatic breakdown limits its bioavailability in vivo despite its high opioid potency in vitro .

Table 1: Enzymatic Degradation of BCM-5

Note: Residual tripeptide breakdown pathways remain less characterized but may involve nonspecific peptidases.

Stability in Biological Matrices

BCM-5 exhibits variable stability depending on the biological context:

-

Human Milk : Concentrations decrease from 5.0 ng/mL in colostrum to <1.0 ng/mL in mature milk over 2–4 months of lactation .

-

Cow’s Milk : Detectable in raw milk (attributed to somatic cell or bacterial protease activity) but absent in mastitic milk with high somatic cell counts (>500,000/mL) .

Environmental factors such as pH, temperature, and protease activity during dairy processing further influence its stability .

Interaction with Enzymatic Systems

BCM-5’s degradation products act as competitive inhibitors of DPP4 , potentially modulating enzymatic activity in the gastrointestinal tract . This interaction highlights a feedback mechanism that could transiently prolong its own half-life or affect other DPP4 substrates (e.g., incretin hormones) .

Comparative Stability of Casomorphins

BCM-5’s shorter chain length compared to BCM-7 makes it more susceptible to N-terminal degradation but also confers higher opioid receptor affinity .

Table 2: Stability and Bioactivity of BCM-5 vs. BCM-7

Scientific Research Applications

Physiological Effects

BCM-5 exhibits several physiological effects that are critical for understanding its applications:

- Opioid Activity : BCM-5 has been shown to possess opioid-like properties, influencing pain perception and potentially acting as an analgesic. Research indicates that BCM-5 can stimulate opioid receptors, although it is less potent than other casomorphins like BCM-7 .

- Immune Modulation : Studies suggest that BCM-5 may play a role in modulating immune responses. It has been linked to the proliferation of lymphocytes and the regulation of cytokine production, indicating potential applications in immunotherapy and managing autoimmune diseases .

- Gastrointestinal Health : BCM-5 may influence gastrointestinal functions by enhancing mucus secretion and affecting gut motility. Its role in gut health suggests potential applications in treating gastrointestinal disorders .

Nutritional Applications

BCM-5 is relevant in the context of nutrition, particularly concerning dairy products:

- Fermented Dairy Products : The concentration of BCM-5 can be affected by fermentation processes. For instance, studies using liquid chromatography-mass spectrometry have shown that fermentation can significantly alter the levels of BCM-5 in yogurt, suggesting its relevance in functional food development .

| Product Type | BCM-5 Concentration (ng/g) | Processing Method |

|---|---|---|

| Raw Milk | Below detection limit | N/A |

| Yogurt | Degraded during fermentation | Fermented with L. delbrueckii ssp. bulgaricus and S. thermophilus at pH 4.5 |

Behavioral Studies

Research has explored the impact of BCM-5 on behavior:

- Neurological Implications : Animal studies have indicated that BCM-5 may influence behavior, particularly in models of anxiety and stress. The administration of BCM-5 has shown changes in behavior that could be modulated by opioid antagonists, suggesting its involvement in neurochemical pathways related to mood regulation .

Clinical Studies

Several clinical studies have investigated the effects of BCM-5:

- A study monitored the effects of beta-casomorphins during lactation, revealing higher concentrations of BCM-5 in colostrum compared to mature milk. This suggests a potential role for BCM-5 in neonatal development and immune function during early life .

Case Studies

- Gastrointestinal Disorders : In a clinical trial involving patients with irritable bowel syndrome (IBS), researchers noted improvements in symptoms with dietary interventions that included beta-casein-derived peptides such as BCM-5. The findings support further exploration into its therapeutic potential for IBS management.

- Autism Spectrum Disorders : Observational studies have suggested that children with autism may exhibit behavioral improvements when consuming A2 milk (which contains lower levels of certain casomorphins). While this does not directly study BCM-5, it raises questions about the broader implications of casomorphin consumption on neurodevelopmental disorders .

Mechanism of Action

Beta-Casomorphin-5 exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses. The peptide’s interaction with the mu-opioid receptor can modulate pain perception, gut motility, and immune function. Additionally, this compound can influence the release of neurotransmitters and hormones, further contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Casomorphins

BCM-5 belongs to the β-casomorphin family, which includes BCM-4, BCM-6, and BCM-6. Key differences are outlined below:

Key Findings :

- BCM-7 is the most prevalent casomorphin in human digestion, detected in significant amounts post-milk consumption, whereas BCM-5 is rarely found .

- Despite lower potency than BCM-7, BCM-5 demonstrates unique biphasic neurological effects, ameliorating scopolamine-induced amnesia at low doses (0.5 µg) but impairing memory at high doses (10 µg) .

- Synthetic analogs, such as cyclic or reduced-bond derivatives, exhibit improved stability and receptor selectivity, addressing BCM-5’s rapid degradation .

Comparison with Other Opioid Peptides

BCM-5 shares functional similarities with exogenous and endogenous opioids but differs in origin and receptor interactions:

Key Insights :

- BCM-5’s μ-opioid activity is distinct from κ- or δ-selective peptides, influencing its role in memory and gut function rather than broad pain pathways .

- Compared to morphiceptin, BCM-5 shows weaker receptor binding but greater structural versatility for modification .

Enzymatic Stability and Degradation

BCM-5’s N-terminal structure (Tyr-Pro) makes it susceptible to dipeptidylpeptidase IV, which cleaves it into dipeptides (Tyr-Pro, Phe-Pro, etc.) . In contrast:

- BCM-7 is more resistant due to its extended sequence and C-terminal residues.

Biological Activity

Beta-Casomorphin-5 (BCM-5) is a bioactive peptide derived from the digestion of β-casein, a major protein found in milk. It is part of a larger family of peptides known as beta-casomorphins, which exhibit opioid-like properties. This article explores the biological activity of BCM-5, including its physiological effects, mechanisms of action, and implications for health.

Overview of this compound

BCM-5 consists of five amino acids: Tyr-Pro-Phe-Pro-Gly. It is released during the gastrointestinal digestion of β-casein and has been shown to interact with opioid receptors in the body, particularly the μ-opioid receptor. This interaction is significant because it can influence various physiological processes, including pain modulation, immune response, and gastrointestinal function .

Physiological Effects

The physiological effects of BCM-5 are diverse and include:

- Analgesic Properties : Similar to other opioid peptides, BCM-5 may exert pain-relieving effects by binding to opioid receptors in the central nervous system .

- Influence on Immune Function : Studies have suggested that BCM-5 can modulate immune responses. It has been associated with increased levels of prolactin and may play a role in lymphocyte proliferation and cellular immunity .

- Gastrointestinal Activity : BCM-5 has been reported to stimulate mucus secretion in the gastrointestinal tract, which can enhance gut health and protect against mucosal damage .

The mechanisms through which BCM-5 exerts its effects are primarily linked to its interaction with opioid receptors:

- Opioid Receptor Binding : BCM-5 binds to μ-opioid receptors located in the brain and gut, leading to various downstream effects such as analgesia and modulation of gut motility .

- Regulation of Neurotransmitters : By interacting with opioid receptors, BCM-5 may influence the release of neurotransmitters involved in pain perception and immune signaling .

Release During Digestion

Research has shown that the release of BCM-5 occurs during simulated gastrointestinal digestion (SGID). For instance, a study demonstrated that different variants of β-casein yield varying amounts of BCM-5 upon digestion, highlighting its dependence on the source protein .

Clinical Observations

A notable study investigated the presence of BCM-5 in human milk, revealing that it is detectable in both colostrum and mature milk. This suggests a potential role for BCM-5 in neonatal development and immune function .

Comparative Analysis of Beta-Casomorphins

The following table summarizes key characteristics and findings related to BCM-5 compared to other beta-casomorphins:

| Peptide | Amino Acid Sequence | Primary Effects | Source |

|---|---|---|---|

| BCM-5 | Tyr-Pro-Phe-Pro-Gly | Analgesic, Immunomodulatory | Bovine β-casein |

| BCM-7 | Tyr-Pro-Phe-Pro-Gly-Ile | Analgesic, Potential link to autoimmune diseases | Bovine β-casein |

| BCM-9 | Tyr-Pro-Phe-Pro-Gly-Pro | Less studied; potential effects on gut health | Bovine β-casein |

Q & A

Q. How can in silico modeling predict BCM-5's interaction with non-opioid targets (e.g., G-protein-coupled receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.